

Spectroscopic Profile of 1-Phenylpropane-1,2-diol: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenylpropane-1,2-diol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-phenylpropane-1,2-diol**, a vicinal diol with applications as a pharmaceutical intermediate and in cosmetics and the food industry.[1] Due to the presence of two chiral centers, **1-phenylpropane-1,2-diol** exists as four stereoisomers. The data presented here will focus on the racemic mixture and specific stereoisomers where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR data for **1-phenylpropane-1,2-diol**.

^1H NMR Data

Protons	Chemical Shift (δ , ppm) Range	Multiplicity	Coupling Constant (J, Hz)
Phenyl-H	7.25 - 7.36	Multiplet	-
CH-OH (benzylic)	4.5 - 4.7	Doublet / Multiplet	~5-7
CH-OH	3.8 - 4.0	Multiplet	-
OH	2.0 - 4.0	Broad Singlet	-
CH ₃	0.9 - 1.1	Doublet	~6-7

Note: The chemical shifts of the hydroxyl protons are concentration and solvent dependent and may vary. For the (1R,2R)-1-phenyl-1,2-propanediol stereoisomer, the aromatic protons have been reported to appear as a multiplet in the range of δ 7.25-7.36 in CD₃OD.[\[2\]](#)

¹³C NMR Data

Carbon	Chemical Shift (δ , ppm) Range
Phenyl C (quaternary)	140 - 143
Phenyl CH	125 - 129
CH-OH (benzylic)	75 - 78
CH-OH	70 - 73
CH ₃	18 - 22

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-phenylpropane-1,2-diol** is characterized by the following absorption bands:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3600 - 3200	O-H stretch (broad)	Alcohol
3100 - 3000	C-H stretch (aromatic)	Phenyl group
3000 - 2850	C-H stretch (aliphatic)	Propane backbone
1600, 1495, 1450	C=C stretch (in-ring)	Phenyl group
1200 - 1000	C-O stretch	Alcohol
760, 700	C-H out-of-plane bend	Monosubstituted benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of dl-erythro-1-phenyl-1,2-propanediol shows a molecular ion peak and characteristic fragment ions.[\[3\]](#)

Key Fragmentation Peaks

m/z	Ion
152	[M] ⁺ (Molecular Ion)
107	[M - CH ₃ CHO] ⁺
79	[C ₆ H ₇] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

A sample of **1-phenylpropane-1,2-diol** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on

a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy

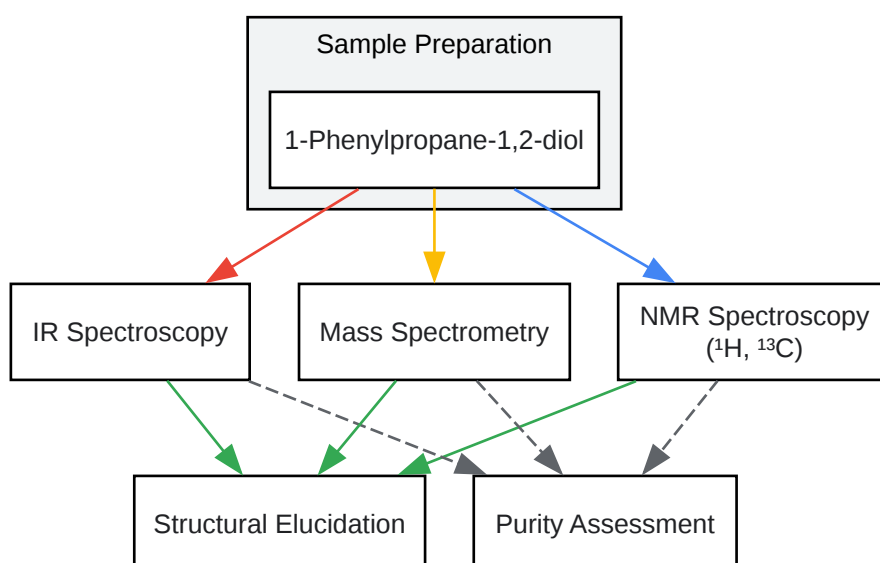
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with potassium bromide. For a liquid sample, a thin film is placed between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over the standard mid-IR range ($4000\text{--}400\text{ cm}^{-1}$).

Mass Spectrometry

A dilute solution of **1-phenylpropane-1,2-diol** in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-phenylpropane-1,2-diol**.



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Caption: Workflow for Spectroscopic Analysis of **1-Phenylpropane-1,2-diol**.

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